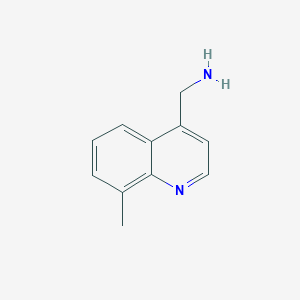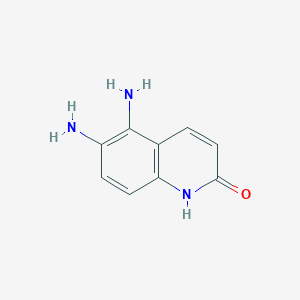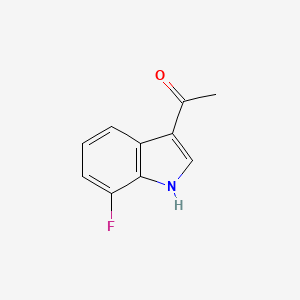![molecular formula C10H9N3 B11914917 2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
2-Methyl-1,5-dihydroimidazo[4,5-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,5-dihydroimidazo[4,5-f]indole is a heterocyclic compound that belongs to the class of imidazoindoles. This compound is characterized by the fusion of an imidazole ring with an indole ring, with a methyl group attached to the second position of the imidazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,5-dihydroimidazo[4,5-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,5-dihydroimidazo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoindole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroimidazoindoles.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoindole oxides, while substitution reactions can produce various substituted imidazoindoles .
Scientific Research Applications
2-Methyl-1,5-dihydroimidazo[4,5-f]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-dihydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-b]pyridazine
- 2-Methylimidazo[1,2-c]pyrimidine
Comparison: 2-Methyl-1,5-dihydroimidazo[4,5-f]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while 2-Methylimidazo[1,2-a]pyridine may have similar chemical properties, the presence of the indole ring in this compound imparts unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-methyl-1,5-dihydropyrrolo[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H9N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h2-5,11H,1H3,(H,12,13) |
InChI Key |
VGNAESUOJUAOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C3C=CNC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


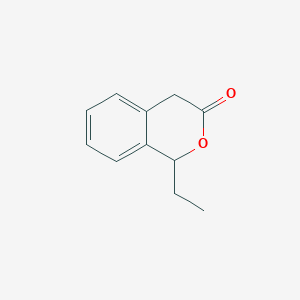

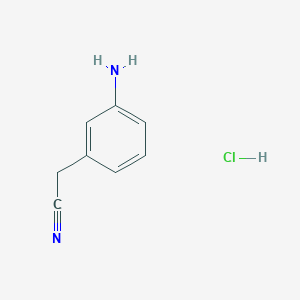
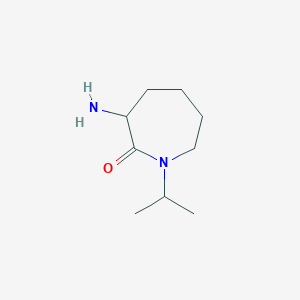

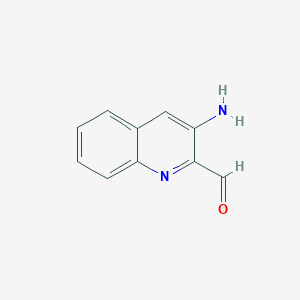

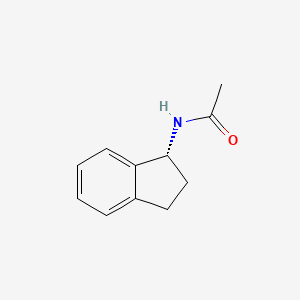
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)


